molecular formula C13H18N2O2 B14849726 2-Cyclopropoxy-4-(dimethylamino)-N-methylbenzamide

2-Cyclopropoxy-4-(dimethylamino)-N-methylbenzamide

Cat. No.: B14849726
M. Wt: 234.29 g/mol
InChI Key: NWEFLPSAIAMJMJ-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-4-(dimethylamino)-N-methylbenzamide is a chemical compound with a unique structure that combines a cyclopropoxy group, a dimethylamino group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-4-(dimethylamino)-N-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropoxy Group: This step involves the reaction of a suitable precursor with cyclopropyl bromide under basic conditions to introduce the cyclopropoxy group.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction using dimethylamine.

    Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate compound with methyl isocyanate to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-4-(dimethylamino)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Dimethylamine in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-Cyclopropoxy-4-(dimethylamino)-N-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-(dimethylamino)-N-methylbenzamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropoxy-4-(dimethylamino)benzonitrile
  • 2-Cyclopropoxy-4-(dimethylamino)benzaldehyde
  • 2-Cyclopropoxy-4-(dimethylamino)benzamide

Uniqueness

2-Cyclopropoxy-4-(dimethylamino)-N-methylbenzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

2-cyclopropyloxy-4-(dimethylamino)-N-methylbenzamide

InChI

InChI=1S/C13H18N2O2/c1-14-13(16)11-7-4-9(15(2)3)8-12(11)17-10-5-6-10/h4,7-8,10H,5-6H2,1-3H3,(H,14,16)

InChI Key

NWEFLPSAIAMJMJ-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)N(C)C)OC2CC2

Origin of Product

United States

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